Acetyl coenzyme A (trilithium)
Description
Acetyl coenzyme A trilithium salt (Acetyl-CoA trilithium) is a lithium salt derivative of acetyl-CoA, a central metabolite in cellular energy metabolism. Its molecular formula is C₂₃H₃₈N₇O₁₇P₃S·3Li·3H₂O (trihydrate form), with a molecular weight of 881.1 g/mol . The trilithium salt enhances aqueous solubility and stability compared to free acid forms, making it ideal for biochemical research .
Properties
Molecular Formula |
C23H35Li3N7O17P3S |
|---|---|
Molecular Weight |
827.5 g/mol |
IUPAC Name |
trilithium;[(2R,3S,4R,5R)-2-[[[[(3R)-4-[[3-(2-acetylsulfanylethylamino)-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C23H38N7O17P3S.3Li/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30;;;/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38);;;/q;3*+1/p-3/t13-,16-,17-,18+,22-;;;/m1.../s1 |
InChI Key |
FTRFBNATWBKIQU-JHJDYNLLSA-K |
Isomeric SMILES |
[Li+].[Li+].[Li+].CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O |
Canonical SMILES |
[Li+].[Li+].[Li+].CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetyl coenzyme A (trilithium) is typically prepared enzymatically by reacting coenzyme A with acetyl phosphate and phosphotransacetylase. The product is then purified using ion exchange chromatography . This method ensures high purity and yields a product suitable for various biochemical applications.
Industrial Production Methods
In industrial settings, the production of acetyl coenzyme A (trilithium) follows similar enzymatic processes but on a larger scale. The use of bioreactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Acetyl coenzyme A (trilithium) undergoes several types of chemical reactions, including:
Oxidation: Involved in the tricarboxylic acid cycle, where it is oxidized to produce energy.
Reduction: Participates in the reduction of fatty acids during their synthesis.
Substitution: Acts as a carrier of acyl groups in enzymatic reactions, facilitating the transfer of acetyl groups.
Common Reagents and Conditions
Common reagents used in reactions involving acetyl coenzyme A (trilithium) include:
Acetyl phosphate: Used in the enzymatic synthesis of acetyl coenzyme A.
Phosphotransacetylase: An enzyme that catalyzes the formation of acetyl coenzyme A from acetyl phosphate.
Major Products Formed
The major products formed from reactions involving acetyl coenzyme A (trilithium) include:
Acetylated proteins: Formed during the acetylation of proteins, a crucial post-translational modification.
Carbon dioxide and water: Produced during the oxidation of acetyl coenzyme A in the tricarboxylic acid cycle.
Scientific Research Applications
Acetyl coenzyme A (trilithium) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions, particularly those involving acetyl group transfers.
Biology: Plays a crucial role in cellular metabolism and energy production.
Medicine: Studied for its potential therapeutic applications in metabolic disorders and cancer.
Industry: Utilized in the production of various biochemical products, including fatty acids and steroids.
Mechanism of Action
Acetyl coenzyme A (trilithium) exerts its effects by acting as a carrier of acyl groups in enzymatic reactions. It forms reversible thioester bonds with carbon chains of various lengths and structures, facilitating the transfer of acetyl groups to target molecules . This process is crucial for the synthesis and oxidation of fatty acids, the oxidation of pyruvate in the citric acid cycle, and the acetylation of proteins .
Comparison with Similar Compounds
Key Roles :
- Energy Production : Participates in the tricarboxylic acid (TCA) cycle, linking glycolysis to oxidative phosphorylation .
- Biosynthetic Pathways: Serves as an acetyl group donor in fatty acid synthesis, histone acetylation, and polyketide biosynthesis .
- Enzyme Studies : Used to study acetyltransferase kinetics and metabolic flux .
Physical Properties :
- Solubility : Highly soluble in water due to lithium counterions .
- Stability : Stable at 0°C (short-term) or -20°C (long-term); aqueous solutions degrade within days at 4°C .
- Purity : Commercial preparations range from ≥92% to ≥93% purity .
Comparison with Similar Compounds
2.1. Structural and Functional Analogues
2.2. Key Differences
- Functional Groups: Acetyl-CoA trilithium donates acetyl groups, while Crotonoyl-CoA participates in β-oxidation via its α,β-unsaturated thioester bond . Malonyl-CoA provides two-carbon units for fatty acid elongation, contrasting with Acetyl-CoA’s role in initiation .
Stability :
- Applications: Isotopic Variants: Acetyl-¹³C₂-CoA is used in NMR/metabolic tracing, whereas standard Acetyl-CoA is for general enzyme assays . Enzyme Specificity: Acetyl-CoA synthetase (ACS) binds acetyl-CoA with a Km of 8×10⁻⁴ M, distinct from Crotonoyl-CoA’s affinity for enoyl-CoA hydratase .
2.3. Research Findings
- Metabolic Studies: Acetyl-CoA trilithium was critical in elucidating the Gcn5-related N-acetyltransferase mechanism in histone acetylation . Crotonoyl-CoA trilithium facilitated the discovery of enoyl-CoA hydratase inhibitors for cancer therapy .
Synthetic Biology :
Enzyme Kinetics :
Practical Considerations
- Storage : Lyophilized Acetyl-CoA trilithium retains activity for years at -20°C , while solutions must be used immediately .
- Purity : Variability among suppliers (e.g., Sigma-Aldrich ≥93% vs. MP Biomedicals >92%) may affect experimental reproducibility .
- Safety : All lithium salts require handling in gloves/eye protection to avoid irritation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
